molecular formula C9H6BrNO B023616 6-Bromoquinolin-2(1H)-one CAS No. 1810-66-8

6-Bromoquinolin-2(1H)-one

Cat. No. B023616
CAS RN: 1810-66-8
M. Wt: 224.05 g/mol
InChI Key: YLAFBGATSQRSTB-UHFFFAOYSA-N
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Patent
US04236912

Procedure details

0.07 Mols (10.16 g) of carbostyril were put into 100 ml acetic acid in a 500 ml round bottom flask fitted with an air stirrer, thermometer and a vented dropping funnel. It was stirred and warmed to 56° C. where the carbostyril was in solution. 0.075 Mols (12.0 g) of bromine were put into 50 ml of acetic acid and added to the reaction over a one hour period. The temperature was held between 56° and 65° C. The reaction was then stirred for 13/4 hr. at 63°-65° C. It was then cooled to 38° C. and the solids filtered off. From this and the filtrate were obtained 7.65 g of 6-bromocarbostyril (product checked by IR). A second fraction of 3.9 g was also obtained which looked to be a mixture of monobromo and dibromocarbostyril.
Quantity
10.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][C:2]1=[O:3].[Br:12]Br>C(O)(=O)C>[Br:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:1][C:2](=[O:3])[CH:4]=[CH:5]2

Inputs

Step One
Name
Quantity
10.16 g
Type
reactant
Smiles
N1C(=O)C=CC2=CC=CC=C12
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C=CC2=CC=CC=C12
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
38 °C
Stirring
Type
CUSTOM
Details
It was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an air stirrer
ADDITION
Type
ADDITION
Details
added to the reaction over a one hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was held between 56° and 65° C
STIRRING
Type
STIRRING
Details
The reaction was then stirred for 13/4 hr
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at 63°-65° C
FILTRATION
Type
FILTRATION
Details
the solids filtered off

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.65 g
YIELD: CALCULATEDPERCENTYIELD 48.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.